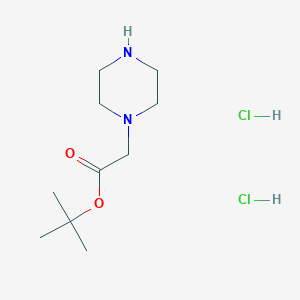

Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-piperazin-1-ylacetate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.2ClH/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12;;/h11H,4-8H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPMEYOZRVPYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002875 | |

| Record name | tert-Butyl (piperazin-1-yl)acetate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-56-2 | |

| Record name | tert-Butyl (piperazin-1-yl)acetate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride CAS number

An In-depth Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate Dihydrochloride

CAS Number: 827614-56-2

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 827614-56-2), a pivotal building block in modern medicinal chemistry. As a bifunctional linker, it incorporates the privileged piperazine scaffold, offering a unique combination of physicochemical properties that are highly advantageous for drug design.[1][2] This document, intended for researchers, scientists, and drug development professionals, will delve into the compound's chemical properties, synthesis, applications, and handling protocols. We will explore the rationale behind its use as a versatile scaffold and provide field-proven insights into its application in the synthesis of complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the tert-butyl ester of piperazine-N-acetic acid. The dihydrochloride form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions compared to its free base counterpart (tert-butyl 2-(piperazin-1-yl)acetate, CAS No. 112257-22-4).[3][4][5][6][7]

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | [8] |

| CAS Number | 827614-56-2 | [8] |

| Molecular Formula | C₁₀H₂₀N₂O₂ · 2HCl | [8] |

| Molecular Weight | 273.20 g/mol | [8] |

| InChI Key (Free Base) | JOJBGPBSHQZRDA-UHFFFAOYSA-N |[3][4][9] |

Table 2: Physicochemical Properties (Data primarily for the free base, where noted)

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to light yellow liquid (as free base) | [10] |

| Boiling Point | 275.4 ± 25.0 °C at 760 mmHg (as free base) | [5][8][9] |

| Density | ~1.0 g/cm³ (as free base) | [5] |

| Flash Point | 120.4 °C (as free base) | [8] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C |[8][9][10] |

Synthesis and Rationale

The synthesis of monosubstituted piperazines is a cornerstone of medicinal chemistry.[11] The preparation of tert-butyl 2-(piperazin-1-yl)acetate typically involves the N-alkylation of piperazine with a suitable acetate precursor. A common and effective strategy is to utilize a large excess of piperazine to minimize dialkylation or to employ a protecting group strategy.[11] The subsequent conversion to the dihydrochloride salt is a straightforward acid-base reaction.[12]

Synthetic Workflow Rationale

The choice of a tert-butyl ester is strategic; it serves as a robust protecting group for the carboxylic acid functionality. This group is stable to many reaction conditions (e.g., basic hydrolysis, nucleophilic attack) but can be readily cleaved under acidic conditions to unmask the carboxylic acid for subsequent coupling reactions. The piperazine core itself presents two nitrogen atoms: one is functionalized with the acetate moiety, leaving the second (–NH) available for further chemical modification, such as amide bond formation, reductive amination, or arylation.

Caption: Generalized synthetic workflow for the target compound.

Representative Synthetic Protocol

This protocol is illustrative and should be adapted and optimized based on laboratory conditions.

-

N-Alkylation: To a solution of piperazine (4-6 equivalents) in a suitable solvent such as acetonitrile or THF, add tert-butyl bromoacetate (1 equivalent) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The excess piperazine acts as both the nucleophile and the acid scavenger.

-

Work-up: Remove the solvent under reduced pressure. Partition the residue between dichloromethane and water. The organic layer contains the desired product. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base, tert-butyl 2-(piperazin-1-yl)acetate.[3]

-

Purification: Purify the crude product via column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a cold, anhydrous solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid (2 equivalents, e.g., 2M in diethyl ether) dropwise with stirring.[12]

-

Isolation: The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.[12]

Applications in Research and Drug Development

The piperazine ring is considered a "privileged scaffold" in drug discovery. Its presence in numerous FDA-approved drugs is a testament to its utility.[2][13] This heterocycle can improve the pharmacokinetic profile of a drug candidate by enhancing aqueous solubility and modulating lipophilicity. The basicity of the piperazine nitrogens allows them to be protonated at physiological pH, which can facilitate interactions with biological targets.[2]

This compound is a powerful tool for leveraging these benefits. It provides a pre-functionalized piperazine core, streamlining the synthesis of complex molecules.

-

As a Bifunctional Linker: The molecule has two distinct points for chemical modification: the secondary amine of the piperazine ring and the ester. The amine can be coupled to various moieties (e.g., aryl groups, alkyl chains), while the ester can be deprotected to reveal a carboxylic acid for amide bond formation. This allows for the systematic construction of compound libraries for structure-activity relationship (SAR) studies.[1]

-

CNS Drug Discovery: Piperazine derivatives are frequently found in drugs targeting the central nervous system (CNS), including antagonists for serotonin (5-HT) receptors and dopamine receptors.[14][15] This building block is an ideal starting point for synthesizing novel ligands for these targets.

-

Oncology: Many modern kinase inhibitors used in cancer therapy incorporate a piperazine moiety to enhance solubility and target engagement.[13] This reagent can be used to introduce the piperazine scaffold into potential anti-cancer agents.

Caption: Versatility of the scaffold in chemical synthesis.

Experimental Protocol: Amide Coupling

This protocol demonstrates the use of the reagent after deprotection to form a new amide bond.

-

Deprotection: Dissolve this compound (1 equivalent) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

-

Reaction: Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Isolation: Remove the solvent and excess TFA under reduced pressure to yield the crude 2-(piperazin-1-yl)acetic acid as its salt.

-

Amide Coupling: Dissolve the crude acid (1 equivalent) and a desired amine (1.1 equivalents) in a polar aprotic solvent like DMF.

-

Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3 equivalents).

-

Reaction: Stir the mixture at room temperature for 4-12 hours.

-

Work-up and Purification: Perform an appropriate aqueous work-up and purify the final amide product by chromatography or recrystallization.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[16][17][18]

Table 3: GHS Hazard and Precautionary Statements (Based on free base and related compounds)

| Category | Statements | Source |

|---|---|---|

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][4] |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [3][4][17] |

| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][16][17] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[17][18]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[16][18]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[17][18]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere (2-8°C is recommended for long-term stability).[8][9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[17][18]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, featuring a strategically protected carboxylic acid and a reactive secondary amine on the privileged piperazine scaffold, offers a reliable and efficient pathway for the synthesis of diverse and complex molecules. Understanding its properties, synthesis, and safe handling is crucial for any researcher aiming to leverage its full potential in the development of next-generation therapeutics.

References

-

This compound. LookChem.[Link]

-

Tert-Butyl 2-(piperazin-1-yl)acetate CAS 112257-22-4. BIOSYNCE.[Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.[Link]

-

CAS No.112257-22-4,Tert-butyl2-(piperazin-1-yl)acetate Suppliers. LookChem.[Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.[Link]

-

1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. PubMed.[Link]

-

(S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. PubMed.[Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.[Link]

Sources

- 1. tenovapharma.com [tenovapharma.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tert-Butyl 2-(piperazin-1-yl)acetate | 112257-22-4 [sigmaaldrich.com]

- 4. dempochem.com [dempochem.com]

- 5. biosynce.com [biosynce.com]

- 6. CAS No.112257-22-4,Tert-butyl2-(piperazin-1-yl)acetate Suppliers [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. This compound|lookchem [lookchem.com]

- 9. tert-Butyl 2-(piperazin-1-yl)acetate,112257-22-4-Amadis Chemical [amadischem.com]

- 10. Tert-butyl2-(piperazin-1-yl)acetate CAS#: 112257-22-4 [chemicalbook.com]

- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. file.bldpharm.com [file.bldpharm.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of Tert-butyl 2-(piperazin-1-yl)acetate Dihydrochloride

Executive Summary

This technical guide provides a detailed framework for understanding and determining the aqueous solubility of tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride, a key intermediate in pharmaceutical synthesis. Solubility is a critical physicochemical property that profoundly influences a compound's behavior in both biological and chemical systems, impacting everything from reaction efficiency to bioavailability.[1][2] This document moves beyond a simple data sheet to offer researchers, scientists, and drug development professionals a robust guide to the principles of solubility, the distinction between thermodynamic and kinetic measurements, and detailed, field-proven protocols for their accurate determination. By explaining the causality behind experimental choices and providing self-validating protocols, this guide equips scientists with the necessary tools to generate reliable and reproducible solubility data for this and other critical compounds.

Introduction

This compound (CAS No.: 827614-56-2) is a piperazine derivative frequently employed as a linker or building block in the synthesis of complex pharmaceutical molecules.[3][4] As the dihydrochloride salt, it is designed for enhanced aqueous solubility compared to its free-base form. The accurate characterization of its solubility is not merely an academic exercise; it is a fundamental prerequisite for successful drug discovery and development.[5] Poor solubility can lead to unreliable results in in vitro assays, significant challenges in developing suitable formulations for in vivo studies, and ultimately, poor oral bioavailability.[2][6] This guide provides the foundational knowledge and actionable protocols to precisely measure this critical parameter.

Physicochemical Profile

A compound's solubility is intrinsically linked to its structural and physicochemical properties.[2] The following table summarizes the key identifiers and predicted characteristics for this compound. It is important to note that while specific experimental solubility data for this compound is not widely published, its properties as a salt of a weak base suggest a pH-dependent solubility profile.

| Property | Value | Source |

| Chemical Name | This compound | [7] |

| CAS Number | 827614-56-2 | [7] |

| Molecular Formula | C₁₀H₂₀N₂O₂ · 2(HCl) | [7] |

| Molecular Weight | 273.20 g/mol | [7] |

| Hydrogen Bond Donors | 3 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Rotatable Bond Count | 4 | [7] |

| Storage Temperature | 2-8°C, under inert gas | [7] |

Understanding Aqueous Solubility in Drug Discovery

The Central Role of Solubility

Aqueous solubility is a master variable in pharmaceutical sciences. A compound must be in solution to be absorbed by the body, to interact with its target protein in a biochemical assay, and to be amenable to formulation.[6][8] A desirable solubility profile for an oral drug candidate is generally considered to be greater than 60 µg/mL.[2] Measuring solubility early and accurately prevents costly downstream failures.

Thermodynamic vs. Kinetic Solubility

The term "solubility" can refer to two distinct measurements, each relevant at different stages of the research and development process.[1]

-

Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[9] This measurement is crucial for lead optimization and formulation development, as it defines the absolute solubility limit under specific conditions (e.g., pH, temperature).[2][5] It is typically determined using the "shake-flask" method, which requires longer incubation times to ensure equilibrium is reached.[1][9]

-

Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer.[2] This method is fast and well-suited for the high-throughput screening (HTS) formats common in early drug discovery.[5][10] While it often overestimates thermodynamic solubility, it provides a rapid and valuable assessment for ranking and prioritizing compounds.[2]

Experimental Determination of Thermodynamic Solubility

Principle of the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[1] The core principle is to create a saturated solution by adding an excess of the solid compound to a buffer and agitating it for a sufficient period to allow the system to reach a state of equilibrium between the dissolved and undissolved material.[6]

Detailed Step-by-Step Protocol

-

Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) to the vial.[9]

-

Equilibration: Seal the vial and place it in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension vigorously (e.g., 700-850 rpm) for at least 24 hours to ensure equilibrium is reached.[9][10]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is critically important and can be achieved by either:

-

Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with the appropriate mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS.[11][12]

-

Calibration: Prepare a standard curve using known concentrations of the test compound to accurately quantify the concentration in the test sample.

-

Calculation: The solubility is reported as the measured concentration of the saturated solution, typically in µg/mL or µM.

Rationale and Expert Insights

-

Causality: Using an excess of solid material is essential to ensure that the final solution is truly saturated. The 24-hour incubation period is a standard duration to allow slow-dissolving compounds or those undergoing crystal form changes to reach a stable equilibrium.[1]

-

Trustworthiness: The protocol's validity hinges on the complete separation of solid from the liquid phase. Any carryover of undissolved particles will lead to an overestimation of solubility. Using HPLC-UV for quantification is preferred over simple UV spectroscopy because it can distinguish the parent compound from any potential impurities or degradation products, ensuring analytical accuracy.[13]

Workflow Diagram: Thermodynamic Solubility

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

High-Throughput Determination of Kinetic Solubility

Principle of the DMSO Precipitation Method

This method assesses solubility by determining the concentration at which a compound precipitates when its highly concentrated stock solution in dimethyl sulfoxide (DMSO) is introduced into an aqueous buffer.[14] The resulting precipitate can be detected directly via light scattering (nephelometry) or indirectly by quantifying the remaining dissolved compound after filtration.[2][15]

Detailed Step-by-Step Protocol

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.[10]

-

Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to a much larger volume (e.g., 98-195 µL) of the desired aqueous buffer (e.g., PBS pH 7.4). This ensures the final DMSO concentration remains low (≤2%).[14][15]

-

Incubation: Seal the plate and shake at a controlled temperature for a shorter duration, typically 1.5 to 2 hours.[5][10]

-

Detection & Quantification (Choose one):

-

Method A: Nephelometry: Place the plate directly into a laser nephelometer to measure light scattering. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility.[8]

-

Method B: Filtration & UV/LC-MS Analysis: Pass the solutions through a solubility filter plate to remove any precipitate.[14] Analyze the concentration of the compound in the filtrate using a plate reader (for UV-Vis) or by LC-MS, comparing against a standard curve.[5][15]

-

-

Calculation: The highest concentration at which no precipitate is detected (or the concentration measured in the filtrate) is reported as the kinetic solubility.

Rationale and Expert Insights

-

Causality: DMSO is used because it can solubilize a wide range of organic compounds at high concentrations. The "shock" of adding this organic solution to an aqueous buffer can create a temporary supersaturated state, and the formation of precipitate from this state is what is being measured.

-

Trustworthiness: This method's reliability is enhanced by including low, medium, and high solubility control compounds in each assay plate to validate the run.[14] While very fast, it is sensitive to the rate of addition, mixing speed, and exact final DMSO concentration, which must be carefully controlled for reproducibility.

Workflow Diagram: Kinetic Solubility

Caption: Workflow for Kinetic Solubility Assay via DMSO Precipitation.

Conclusion

While publicly available datasets on the solubility of this compound are limited, this guide provides the comprehensive scientific framework and validated experimental protocols required to generate this critical data with confidence. Understanding the distinction between thermodynamic and kinetic solubility allows for the selection of the appropriate assay to answer the specific questions posed at different stages of the drug discovery pipeline. By adhering to the detailed methodologies presented, researchers can ensure the generation of accurate, reproducible, and decision-enabling solubility data, thereby mitigating risks and facilitating the successful advancement of their research and development programs.

References

-

This compound. LookChem. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. National Center for Biotechnology Information. [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

In vitro solubility assays in drug discovery. PubMed. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

- Method for determining solubility of a chemical compound.

-

Tert-Butyl 2-(piperazin-1-yl)acetate CAS 112257-22-4. BIOSYNCE. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tenovapharma.com [tenovapharma.com]

- 4. biosynce.com [biosynce.com]

- 5. enamine.net [enamine.net]

- 6. evotec.com [evotec.com]

- 7. This compound|lookchem [lookchem.com]

- 8. rheolution.com [rheolution.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate Dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride, a versatile building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, provides detailed synthetic protocols with mechanistic insights, and explores its application in the synthesis of advanced pharmaceutical agents.

Core Compound Characteristics

This compound is a piperazine derivative valued for its bifunctional nature. The piperazine ring offers two nitrogen atoms with distinct reactivity profiles when one is protected, while the tert-butyl acetate moiety provides a carboxylic acid surrogate that can be deprotected under specific conditions. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 273.20 g/mol | [1] |

| CAS Number | 827614-56-2 | [1] |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Solubility | Soluble in water, methanol | General Knowledge |

| Storage Conditions | 2-8°C, under inert gas | General Knowledge |

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that leverages the principles of protecting group chemistry to achieve selective functionalization of the piperazine ring. The overall synthetic strategy involves three key stages: mono-Boc protection of piperazine, N-alkylation with a tert-butyl acetate synthon, and finally, deprotection to yield the desired dihydrochloride salt.

Sources

A Comprehensive Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate Dihydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. We will explore its chemical structure, physicochemical properties, synthesis, and critical applications, grounding our discussion in the principles of medicinal chemistry and process development.

Introduction: The Strategic Importance of the Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine ring is considered a "privileged scaffold."[1] This six-membered heterocycle, containing two nitrogen atoms at opposite positions, is a recurring motif in a vast array of approved therapeutic agents, targeting conditions from central nervous system disorders to oncology.[1][2][3] The widespread use of piperazine is not coincidental; its unique structural and physicochemical properties make it an invaluable tool for drug designers.[4][5] The two nitrogen atoms offer points for chemical modification, influence pKa, enhance aqueous solubility, and can participate in crucial hydrogen bonding interactions with biological targets, thereby improving both pharmacokinetic and pharmacodynamic profiles.[1][4]

This compound emerges as a particularly strategic building block. It is a bifunctional linker, presenting a secondary amine for nucleophilic attack or coupling reactions, while the second nitrogen is functionalized with a tert-butyl protected acetate group.[6] This dual functionality allows for the sequential and controlled assembly of complex molecules, making it a cornerstone intermediate for constructing novel chemical entities. The dihydrochloride salt form enhances the compound's stability and handling properties, presenting it as a reliable reagent for laboratory and process chemistry.

Chemical Structure and Physicochemical Properties

The formal chemical name for the topic compound is this compound. Its structure consists of a central piperazine ring N-substituted with a tert-butoxycarbonylmethyl group. In its dihydrochloride salt form, both nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions.

Caption: Chemical Structure of this compound.

The physical and chemical properties of this compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements.

| Property | Value | Source(s) |

| Chemical Name | This compound | [7] |

| CAS Number | 827614-56-2 | [7] |

| Molecular Formula | C₁₀H₂₀N₂O₂ · 2HCl | [7] |

| Molecular Weight | 273.20 g/mol | [7] |

| Appearance | Colorless to light yellow liquid (free base) | [8] |

| Boiling Point | 275.4 °C at 760 mmHg (free base, predicted) | [7][8][9] |

| Density | ~0.998 g/cm³ (predicted) | [7][8] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [7][8][10] |

| Free Base CAS | 112257-22-4 | [11][12] |

| Free Base MW | 200.28 g/mol | [11][12] |

Synthesis and Rationale

The synthesis of this compound is a multi-step process that relies on fundamental principles of organic chemistry, particularly the strategic use of protecting groups to achieve selective functionalization. The trustworthiness of any protocol lies in its reproducibility and the logical sequence of its steps.

Synthetic Strategy Overview

A common and reliable strategy involves the mono-N-alkylation of a protected piperazine derivative. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting one of the piperazine nitrogens, as it is stable under many reaction conditions but can be readily removed under acidic conditions. The synthesis can be logically broken down into three key stages: protection, alkylation, and deprotection/salt formation.

Caption: General Synthetic Workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(tert-butoxycarbonyl)piperazine-1-acetate

-

Rationale: This step selectively alkylates the free secondary amine of mono-Boc protected piperazine. Sodium carbonate acts as a mild base to neutralize the HBr generated during the reaction, while acetonitrile serves as a suitable polar aprotic solvent.

-

Procedure:

-

To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile, add sodium carbonate (1.5 eq).

-

To this stirring suspension, add tert-butyl bromoacetate (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the crude residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

-

Protocol 2: Synthesis of this compound

-

Rationale: This final step serves a dual purpose: the acidic conditions cleave the Boc protecting group from the piperazine nitrogen, and the excess hydrochloric acid protonates both basic nitrogen atoms to form the stable dihydrochloride salt.[13] The salt form is often a crystalline solid, which facilitates isolation and purification.

-

Procedure:

-

Dissolve the product from Protocol 1 (1.0 eq) in a suitable solvent such as diethyl ether or 1,4-dioxane.

-

Cool the solution in an ice bath (0°C).

-

Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in dioxane (e.g., 4M, 2.5-3.0 eq) dropwise with vigorous stirring.

-

A precipitate will form. Allow the mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield this compound as a white or off-white solid.

-

Applications in Drug Development

The utility of this reagent lies in its pre-installed, protected carboxymethyl side chain and the free secondary amine, which serves as a handle for further elaboration.

Role as a Bifunctional Linker

The primary application is in the systematic construction of larger molecules. The secondary amine can be functionalized through various common reactions:

-

Amide Bond Formation: Coupling with carboxylic acids using standard reagents (e.g., HATU, EDC/HOBt).

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

-

Nucleophilic Aromatic Substitution (SₙAr): Reaction with electron-deficient aromatic rings.

The tert-butyl ester acts as a robust protecting group for the carboxylic acid, which can be selectively cleaved at a later stage under acidic conditions without affecting other acid-labile groups like amides. This orthogonal protection strategy is fundamental to modern multi-step synthesis.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. tenovapharma.com [tenovapharma.com]

- 7. This compound|lookchem [lookchem.com]

- 8. Tert-butyl2-(piperazin-1-yl)acetate CAS#: 112257-22-4 [m.chemicalbook.com]

- 9. biosynce.com [biosynce.com]

- 10. 112257-22-4|tert-Butyl 2-(piperazin-1-yl)acetate|BLD Pharm [bldpharm.com]

- 11. dempochem.com [dempochem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

Introduction: The Strategic Value of a Bifunctional Linker in Medicinal Chemistry

An In-depth Technical Guide: tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. The strategic use of bifunctional building blocks—molecules possessing two distinct reactive sites—is a cornerstone of combinatorial chemistry and lead optimization. Among these, This compound has emerged as a particularly valuable reagent.

This guide provides an in-depth technical overview of this compound, moving beyond simple specifications to explore the chemical logic behind its application. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including high aqueous solubility and the ability to modulate basicity (pKa) to optimize pharmacokinetics.[1] The genius of this specific reagent lies in its orthogonal design: a nucleophilic secondary amine on the piperazine ring ready for elaboration, and a sterically hindered tert-butyl ester that serves as a robust, acid-labile protecting group for a carboxylic acid moiety.

For researchers and drug development professionals, understanding the nuances of this building block—from its identity and properties to its practical application and quality control—is key to unlocking its full potential in the rapid assembly of novel chemical entities.

Chemical Identity and Nomenclature

Precise identification is the foundation of reproducible science. The subject of this guide is commercially available and referenced under several names and identifiers, often distinguishing between the dihydrochloride salt and its free base form. The dihydrochloride salt is generally preferred for its enhanced stability and handling properties as a crystalline solid.

| Identifier | Value | Reference |

| Primary Name | This compound | [2][3] |

| CAS Number (Salt) | 827614-56-2 | [2][3] |

| CAS Number (Free Base) | 112257-22-4 | [4][5][6][7][8][9][10] |

| Molecular Formula | C10H20N2O2 · 2HCl | [2][3] |

| Molecular Weight | 273.20 g/mol | [2][3] |

| Common Synonyms | 1-(tert-butoxycarbonylmethyl)piperazine dihydrochloride, tert-Butyl Piperazin-1-yl-acetate dihydrochloride, PIPERAZIN-1-YL-ACETIC ACID TERT-BUTYL ESTER 2HCL | [2] |

Physicochemical and Computed Properties

The utility of a chemical reagent is dictated by its physical and chemical properties. The data below, compiled from various suppliers and chemical databases, provides a snapshot of the characteristics of the free base form, which are foundational to understanding its reactivity and handling.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid (Free Base) | [11] |

| Boiling Point | 275.4 °C at 760 mmHg | [2][7][11] |

| Density | ~0.998 g/cm³ | [2][11] |

| PSA (Polar Surface Area) | 41.57 Ų | [2] |

| XLogP | 0.233 | [5] |

| Hydrogen Bond Donors | 1 (Free Base) | [5] |

| Hydrogen Bond Acceptors | 4 (Free Base) | [2][5] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2][11] |

The Core Application: A Versatile Scaffold for Synthesis

The primary value of tert-butyl 2-(piperazin-1-yl)acetate lies in its bifunctionality, which allows for sequential and controlled synthetic transformations.

-

The Nucleophilic Amine: The secondary amine (N-4 position) of the piperazine ring is a potent nucleophile. It readily participates in a wide array of C-N bond-forming reactions, including reductive aminations, Michael additions, and, most notably, transition-metal-catalyzed cross-couplings like Buchwald-Hartwig or Ullmann reactions. This allows for the straightforward attachment of aryl, heteroaryl, or alkyl groups.

-

The Protected Carboxylic Acid: The tert-butyl ester is a workhorse protecting group. It is exceptionally stable to a wide range of reaction conditions, including basic, reductive, and organometallic reagents. However, it can be cleaved cleanly under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to unmask the carboxylic acid. This acid can then be used for subsequent amide bond couplings, esterifications, or other transformations.

This orthogonality is the key to its utility, enabling complex, multi-step syntheses without the need for cumbersome protection/deprotection sequences at every stage.

General Synthetic Workflow

The following diagram illustrates a typical workflow where the linker is sequentially functionalized at its two distinct reactive sites.

Caption: Sequential functionalization workflow using the bifunctional linker.

Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a representative C-N cross-coupling reaction, a cornerstone of modern medicinal chemistry for which this linker is ideally suited. The self-validating nature of this protocol is ensured by specifying stoichiometric ratios and reaction monitoring checkpoints.

Objective: To couple an aryl bromide with this compound.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (e.g., 4-bromotoluene) (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (3.0 eq)

-

Anhydrous Toluene

-

Nitrogen or Argon source

Methodology:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (3.0 eq).

-

Causality: The use of a Schlenk flask under an inert atmosphere (N₂ or Ar) is critical. Palladium(0) catalysts are oxygen-sensitive and will decompose, halting the catalytic cycle. NaOtBu is a strong, non-nucleophilic base required to facilitate the catalytic cycle and neutralize the HBr formed; the excess ensures the deprotonation of the dihydrochloride salt to the reactive free base in situ.

-

-

Reagent Addition: Add this compound (1.0 eq) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe.

-

Causality: Anhydrous solvent is essential as water can interfere with the catalyst and the strong base.

-

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours until the starting materials are consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-arylated product.

Quality Control and Analytical Characterization

Verifying the identity and purity of starting materials is a non-negotiable aspect of chemical synthesis. For this compound, several analytical techniques are standard.[12]

| Technique | Expected Result / Observation |

| ¹H-NMR | Signals corresponding to the tert-butyl group (~1.5 ppm, singlet, 9H), the piperazine ring protons (multiple signals, ~2.5-3.5 ppm), and the methylene group adjacent to the carbonyl (~3.3 ppm, singlet, 2H). |

| LC-MS | A peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 201.16. |

| HPLC Purity | A single major peak, typically with purity ≥95%. |

Experimental Protocol: HPLC Purity Assessment

Objective: To determine the purity of a sample of tert-butyl 2-(piperazin-1-yl)acetate using reverse-phase HPLC.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Sample Diluent: 50:50 Water/Acetonitrile

Methodology:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in the sample diluent to a concentration of ~1 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration (~1 mg/mL) in the sample diluent.

-

Blank Injection: Inject 10 µL of the sample diluent to ensure the system is clean and to identify any solvent-related peaks.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B over 1 min, and equilibrate for 3 min.

-

-

Analysis: Inject the standard and the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

-

Trustworthiness: This method is self-validating. The blank run confirms no system contamination. The gradient elution ensures that both early- and late-eluting impurities are captured. Comparing the sample chromatogram to a known reference standard confirms peak identity.

-

Safety, Handling, and Storage

Proper handling is essential for safety and for maintaining the integrity of the reagent.

-

Hazards: The free base form is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7][13]

-

Storage: The dihydrochloride salt is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). For long-term stability, refrigeration at 2-8 °C is recommended.[2][11]

Conclusion

This compound is more than just a catalog chemical; it is a sophisticated synthetic tool. Its value is derived from the strategic placement of a nucleophilic amine and a robustly protected carboxylic acid within a pharmaceutically relevant piperazine scaffold. This design enables chemists to efficiently build molecular complexity, making it an indispensable asset in the pursuit of novel therapeutics. A thorough understanding of its properties, reaction compatibility, and analytical profile, as outlined in this guide, empowers researchers to leverage this building block with confidence and precision.

References

-

This compound. LookChem. [Link]

-

Tert-Butyl 2-(piperazin-1-yl)acetate CAS 112257-22-4. BIOSYNCE. [Link]

-

CAS No.112257-22-4,Tert-butyl2-(piperazin-1-yl)acetate Suppliers. LookChem. [Link]

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

GLYCINE t-BUTYL ESTER. Organic Syntheses. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. tenovapharma.com [tenovapharma.com]

- 5. dempochem.com [dempochem.com]

- 6. 112257-22-4|tert-Butyl 2-(piperazin-1-yl)acetate|BLD Pharm [bldpharm.com]

- 7. biosynce.com [biosynce.com]

- 8. tert-Butyl 2-(piperazin-1-yl)acetate,112257-22-4-Amadis Chemical [amadischem.com]

- 9. CAS No.112257-22-4,Tert-butyl2-(piperazin-1-yl)acetate Suppliers [lookchem.com]

- 10. arctomsci.com [arctomsci.com]

- 11. Tert-butyl2-(piperazin-1-yl)acetate CAS#: 112257-22-4 [chemicalbook.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. mmbio.byu.edu [mmbio.byu.edu]

A Comprehensive Technical Guide to Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride for Research and Development

This guide provides an in-depth analysis of tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride (CAS No. 827614-56-2), a bifunctional molecule integral to the synthesis of novel compounds in drug discovery and development.[1] This document moves beyond a standard safety data sheet to offer a holistic perspective, integrating physicochemical properties with practical, field-tested protocols for safe handling, storage, and use in a laboratory setting. The insights herein are curated for researchers, chemists, and drug development professionals who require a nuanced understanding of this reagent.

Compound Overview and Physicochemical Properties

This compound is a piperazine derivative featuring a tert-butyl acetate group.[1] This structure provides a protected carboxylic acid and a reactive secondary amine within the piperazine ring, making it a valuable building block in organic synthesis. The dihydrochloride salt form enhances stability and can influence solubility characteristics.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H20N2O2 · 2(HCl) | [1] |

| Molecular Weight | 273.20 g/mol | [1] |

| Boiling Point | 275.4 °C at 760 mmHg | [1] |

| Flash Point | 120.4 °C | [1] |

| Density | 0.998 g/cm³ | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][3] |

Note: Some physical properties are predicted or based on the free-base form of the molecule.

Hazard Identification and Risk Mitigation

-

Piperazine Moiety: Piperazine and its salts are known to be skin and eye irritants.[4][5] More significantly, they are recognized as skin and respiratory sensitizers, capable of causing allergic reactions upon repeated exposure.[4][6] Occupational asthma has been reported with exposure to piperazine dust.[2][7]

-

Tert-butyl Acetate Moiety: Tert-butyl acetate is a highly flammable liquid and vapor.[8][9][10] It can cause respiratory irritation, drowsiness, or dizziness.[8][11] Repeated exposure may lead to skin dryness or cracking.[10]

-

Dihydrochloride Salt: As a hydrochloride salt, the compound can be corrosive and irritating, particularly in the presence of moisture. The dust can be irritating to the respiratory system.

Inferred Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

-

H335: May cause respiratory irritation.[12]

Due to the lack of specific toxicological data, this compound should be handled with the utmost care, assuming it possesses the hazards of its components.

Safe Handling and Engineering Controls

A multi-layered approach to safety is essential when working with this compound.

Workflow for Safe Handling:

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]

-

Skin Protection: A lab coat and nitrile gloves are essential. Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.[10]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[6]

Engineering Controls:

-

All work with this compound should be conducted in a well-ventilated chemical fume hood.[8]

-

An eyewash station and safety shower must be readily accessible.[6]

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][10]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Stability: The dihydrochloride salt form is generally more stable than the free base.[2]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound for use in a typical research application.

Objective: To prepare a 100 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Preparation: Perform all steps in a chemical fume hood while wearing appropriate PPE.

-

Calculation: Calculate the mass of the compound required. For 1 mL of a 100 mM solution:

-

Mass (g) = 0.1 mol/L * 0.001 L * 273.20 g/mol = 0.02732 g (27.32 mg)

-

-

Weighing: Carefully weigh out 27.32 mg of the compound into a sterile vial.

-

Dissolution: Add 1 mL of anhydrous DMSO to the vial.

-

Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability.

Causality Behind Choices:

-

DMSO as Solvent: DMSO is a common solvent for polar organic molecules and is often used in biological assays.

-

Anhydrous Solvent: Using an anhydrous solvent prevents potential hydrolysis of the ester group.

-

Low-Temperature Storage: Storing the solution at low temperatures minimizes degradation over time.

Logical Relationship Diagram:

Caption: Preparation and application workflow for this compound.

Disposal Considerations

All waste materials, including unused compound and contaminated materials, should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

- Vertex AI Search. (2024-03-13).

- NIC Industries.

- LookChem. Tert-butyl 2-(piperazin-1-yl)

- PubChem. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893.

- CDH Fine Chemical.

- Sigma-Aldrich. (2024-08-07).

- A.G. Layne.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.

- CDC - NIOSH Pocket Guide to Chemical Hazards. Piperazine dihydrochloride.

- Santa Cruz Biotechnology. Piperazine.

- Spectrum Chemical. (2007-05-10).

- Fisher Scientific. (2012-02-13).

- Sigma-Aldrich. tert-Butyl 2-(piperazin-1-yl)

- Fisher Scientific. (2018-01-18).

- AK Scientific, Inc. Safety Data Sheet - Tert-butyl 2-oxo-2-(piperazin-1-yl)

- Tenova Pharma. tert-butyl 2-(piperazin-1-yl)

- RBNAinfo. (2018-11-20).

- BLD Pharmatech. SAFETY DATA SHEET - tert-Butyl 2-(piperazin-1-yl)

- BIOSYNCE. Tert-Butyl 2-(piperazin-1-yl)

- ChemicalBook. Tert-butyl2-(piperazin-1-yl)

- Amadis Chemical. tert-Butyl 2-(piperazin-1-yl)

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl2-(piperazin-1-yl)acetate CAS#: 112257-22-4 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]

- 8. cometchemical.com [cometchemical.com]

- 9. images.nicindustries.com [images.nicindustries.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. aglayne.com [aglayne.com]

- 12. aksci.com [aksci.com]

Introduction: The Piperazine Scaffold as a Privileged Core

An In-depth Technical Guide to the Role of Piperazine Derivatives in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. These are termed "privileged scaffolds" for their ability to serve as a versatile foundation for developing drugs against multiple targets. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a quintessential example of such a scaffold.[1][2][3][4] Its prevalence in modern drug discovery is not coincidental but is rooted in a unique combination of physicochemical properties, synthetic accessibility, and pharmacological versatility.[5][6]

The two nitrogen atoms within the piperazine ring provide a large polar surface area, hydrogen bond donors and acceptors, and relative structural rigidity, which can enhance target affinity and specificity.[6][7] These features often lead to improved water solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[6][8] From its early use as an anthelmintic agent to its central role in modern drugs for cancer, central nervous system (CNS) disorders, and allergies, the piperazine moiety has proven to be an indispensable tool for medicinal chemists.[3][9] This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of piperazine derivatives, offering field-proven insights for drug development professionals.

Caption: Logical relationship of the piperazine scaffold's core properties to its diverse therapeutic applications.

Synthesis of Piperazine Derivatives: A General Overview

The synthetic tractability of the piperazine core is a primary reason for its widespread use.[6] The two nitrogen atoms can be functionalized selectively, allowing for the creation of large libraries of compounds for screening. Common synthetic strategies include N-alkylation, reductive amination, and the reduction of carboxamides.[10] More recent advances have focused on the C-H functionalization of the carbon atoms of the piperazine ring, opening new avenues for structural diversity.[8]

Experimental Protocol: General Procedure for N-Alkylation of Piperazine

This protocol describes a standard laboratory procedure for the synthesis of a mono-N-alkylated piperazine derivative, a common step in the development of many therapeutic agents.[10][11]

Objective: To synthesize 1-benzylpiperazine from piperazine and benzyl chloride.

Materials:

-

Piperazine (anhydrous)

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (2 equivalents) in anhydrous acetonitrile (100 mL). Add potassium carbonate (3 equivalents) to the suspension.

-

Addition of Alkylating Agent: While stirring vigorously at room temperature, add a solution of benzyl chloride (1 equivalent) in anhydrous acetonitrile (20 mL) dropwise over 30 minutes using a dropping funnel. The dropwise addition helps to control the exothermic reaction and minimize the formation of the di-substituted product.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (benzyl chloride) is consumed.

-

Work-up: After cooling to room temperature, filter the solid potassium carbonate and wash it with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Extraction: Redissolve the resulting residue in dichloromethane (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any unreacted acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 1-benzylpiperazine by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure product.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.

Caption: A generalized experimental workflow for the N-alkylation of piperazine.

Pharmacological Applications and Mechanisms of Action

The true value of the piperazine scaffold is demonstrated by its presence in a vast array of FDA-approved drugs targeting a wide range of diseases.[10][12]

| Drug Name (Example) | Therapeutic Class | Core Mechanism of Action |

| Clozapine | Atypical Antipsychotic | Antagonist at Dopamine (D₂) and Serotonin (5-HT₂ₐ) receptors.[13][14] |

| Vortioxetine | Antidepressant | Serotonin (5-HT) reuptake inhibitor and receptor modulator.[13][14] |

| Cetirizine | Antihistamine | Selective inverse agonist of the Histamine H₁ receptor.[15][16] |

| Imatinib | Anticancer | Kinase inhibitor (targets Bcr-Abl tyrosine kinase).[4][12] |

| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor.[8] |

| Ciprofloxacin | Antibiotic | DNA gyrase inhibitor.[9] |

Table 1: Selected examples of FDA-approved drugs containing the piperazine moiety, highlighting their therapeutic diversity.

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in neuropharmacology, forming the backbone of many antipsychotic, antidepressant, and anxiolytic drugs.[13][17][18] Their success in this area is partly due to the physicochemical properties that allow them to cross the blood-brain barrier.[19]

-

Antipsychotics: Many typical and atypical antipsychotics feature a piperazine ring.[20][21] These drugs often act as antagonists or partial agonists at dopamine D₂ and serotonin 5-HT₂ₐ receptors, modulating neurotransmitter pathways implicated in schizophrenia.[21][22] The piperazine moiety often connects an aryl group that interacts with the receptor to another part of the molecule that fine-tunes its pharmacological profile.[20]

-

Antidepressants and Anxiolytics: The piperazine scaffold is almost ubiquitous in the development of novel antidepressants.[23] It plays a crucial role in the specific binding conformations of agents that target the serotonergic system.[23] Drugs like buspirone and vortioxetine utilize the piperazine core to interact with serotonin receptors, particularly the 5-HT₁ₐ subtype, to exert their therapeutic effects.[13][24][25] The blockade of the anxiolytic-like effect of some derivatives by a 5-HT₁ₐ receptor antagonist confirms the involvement of this serotonergic pathway.[25]

Antihistamines

The development of piperazine-based antihistamines showcases a classic example of rational drug design.[16] These drugs function as inverse agonists at the histamine H₁ receptor, stabilizing it in an inactive conformation and preventing the signaling cascade that leads to allergic symptoms.[16]

The journey from the first-generation, sedating antihistamine hydroxyzine to its non-sedating active metabolite cetirizine, and finally to the more potent single-enantiomer levocetirizine, illustrates how the piperazine scaffold can be modified to improve safety and efficacy.[16] The addition of a carboxylic acid group to create cetirizine drastically reduced its ability to cross the blood-brain barrier, thereby eliminating the sedative side effects.[16]

Caption: Simplified signaling pathway of the H1 receptor and the inhibitory action of piperazine inverse agonists.

Anticancer Agents

The piperazine ring is a key structural component in numerous modern anticancer drugs, including several FDA-approved kinase inhibitors.[4][12] Its utility in oncology stems from its ability to act as a flexible linker between different pharmacophores or as a scaffold for groups that interact with the target macromolecule.[26][27]

For instance, novel vindoline-piperazine conjugates have shown significant antiproliferative effects across various human tumor cell lines.[28][29] Structure-activity relationship studies of arylpiperazine derivatives have identified compounds that inhibit cancer cell proliferation by inducing cell cycle arrest or apoptosis.[30][31] The direct induction of both intrinsic and extrinsic apoptotic pathways is a prominent anticancer mechanism for some piperazine compounds.[31]

| Compound Class | Cancer Cell Line | Activity (GI₅₀ / IC₅₀) | Reference |

| Vindoline-piperazine Conjugate (23) | Breast (MDA-MB-468) | GI₅₀ = 1.00 µM | [29] |

| Vindoline-piperazine Conjugate (25) | Lung (HOP-92) | GI₅₀ = 1.35 µM | [29] |

| Quinoxalinyl–piperazine Derivative (30) | Breast, Skin, Pancreas | Inhibits proliferation | [30] |

| Piperazine-Berberine Hybrid (27) | Cervical (HeLa) | IC₅₀ = 0.44 µM | [12] |

| Piperazine Derivative (33) | Prostate (PC3) | IC₅₀ = 0.5 µM | [12] |

Table 2: Examples of anticancer activity for various piperazine derivatives, demonstrating structure-activity relationships.

Anthelmintic Agents

Historically, one of the first major therapeutic uses of piperazine was in treating parasitic worm infections.[32][33] Its mechanism of action is distinct and selective for helminths. Piperazine acts as an agonist on the inhibitory GABA (γ-aminobutyric acid) receptors of the parasites.[32][34] This leads to hyperpolarization of the muscle cells, causing a flaccid paralysis in the worm.[34][35] Once paralyzed, the parasite is unable to maintain its position in the host's gastrointestinal tract and is expelled by normal peristalsis.[33][34] This selectivity arises because vertebrates primarily use GABA in the CNS, and the isoform of the GABA receptor in helminths is different.[32]

Future Perspectives and Conclusion

The story of the piperazine scaffold is far from over. Its structural simplicity and synthetic versatility ensure its continued relevance in drug discovery.[6][36] Current research is focused on creating more complex and diverse derivatives through advanced synthetic methods like C-H functionalization, allowing for finer control over molecular properties.[8] Furthermore, the piperazine core is being employed to design multi-target ligands, which can interact with multiple biological targets simultaneously, a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.[27][37]

References

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Piperazine - Wikipedia.

- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz

- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed.

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine - SILAE.

- The Recent Development of Piperazine and Piperidine Deriv

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI.

- Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names - RxList.

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed.

- The Recent Development of Piperazine and Piperidine Deriv

- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed.

- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI.

- Piperazine Scaffold: A Remarkable Tool in Gener

- An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals.

- Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed.

- Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF - ResearchG

- Synthesis of Pyrimidine Incorporated Piperazine Deriv

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG

- The medicinal chemistry of piperazines: A review - PubMed.

- The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines - Benchchem.

- The Significance of Piperazine Deriv

- Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - Canadian Science Publishing.

- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Rel

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.

- The Neuropharmacological Potential of Piperazine Deriv

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing).

- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central.

- Full article: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA p

- What is the mechanism of Piperazine?

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- The Science Behind CNS Drugs: The Role of Piperazine Deriv

- Piperazine deriv

- Piperazine citrate: mechanism of action, applic

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed.

- Piperazine derivatives: a potentially tool for the tre

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchG

- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed Central.

- The structure‐activity relationship of antihistaminic activity piperazine derivatives.

- Biological Activities of Piperazine Deriv

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchG

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]

- 22. researchgate.net [researchgate.net]